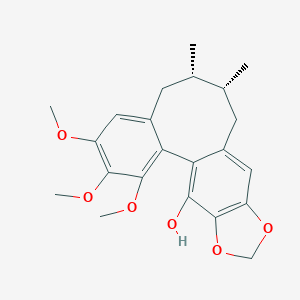

Gomisin M2

Übersicht

Beschreibung

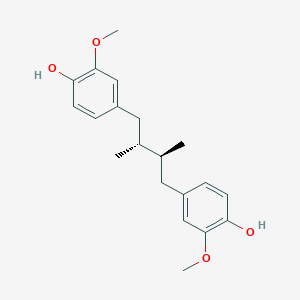

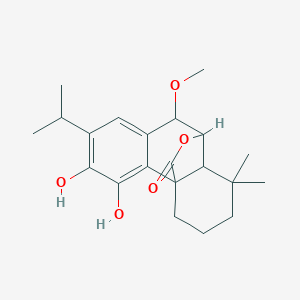

Gomisin M2, also known as (+)-Gomisin M2, is a lignan isolated from the fruits of Schisandra rubriflora . It exhibits anti-HIV activity with an EC50 of 2.4 μM . This compound also shows anti-cancer and anti-allergic activities and has potential for Alzheimer’s disease research .

Molecular Structure Analysis

This compound has a molecular weight of 386.44 and a formula of C22H26O6 . It is a lignan, a type of phenylpropanoid, and belongs to the class of compounds known as monophenols .Chemical Reactions Analysis

This compound has been found to inhibit mast cell degranulation upon immunoglobulin E (IgE) stimulation by suppressing intracellular calcium . It also inhibits the secretion of pro-inflammatory cytokines .Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment : Gomisin M2 from Schisandra viridis A. C. Smith exhibits anti-tumor effects on breast cancer. It specifically targets breast cancer stem cells (CSCs), inhibiting their proliferation, reducing mammosphere formation, and inducing apoptosis. This compound also downregulates the Wnt/β-catenin self-renewal pathway in these cells, showing potential as a starting point for novel breast CSC-targeting drugs (Yang et al., 2019).

Anti-Allergic Effects : In mast cell–mediated allergic inflammation, this compound has shown inhibitory effects. It reduces mast cell degranulation, suppresses the secretion of pro-inflammatory cytokines, and downregulates FcεRI-mediated activation of signaling molecules. This suggests its potential as a therapeutic agent for allergic inflammatory diseases (Dhakal et al., 2019).

Cognitive Impairment Treatment : Gomisin A, another lignan from Schisandra chinensis, improves scopolamine-induced memory impairment in mice. It inhibits acetylcholinesterase activity and reverses cognitive impairments, suggesting its potential as a treatment for cognitive impairment (Kim et al., 2006).

Anti-HIV Activity : this compound, along with other dibenzocyclooctadiene lignans from Schisandra rubriflora, has shown activity as an anti-HIV agent. Gomisin M1 exhibited the most potent anti-HIV activity in this study (Chen et al., 2006).

Osteoblast Differentiation in Diabetes : Gomisin A has been studied for its role in osteoblast differentiation under high glucose-induced oxidative stress. It enhances the expression of heme oxygenase-1 and mitochondrial biogenesis factors, suggesting potential use in preventing bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).

Vasorelaxation and Endothelial Function : Gomisin A induces nitric oxide production in human coronary artery endothelial cells. It activates endothelial nitric oxide synthase (eNOS) through Ca2+-dependent pathways, suggesting its role in endothelial-dependent vasorelaxation (Park et al., 2009).

Anti-inflammatory and Anti-fibrotic Effects : Gomisin J from Schisandra chinensis exerts anti-inflammatory effects and regulates lipogenesis and lipolysis in HepG2 cells. It suggests potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).

Anti-aging and Mitochondrial Biogenesis : Gomisin A promotes mitochondrial biogenesis and autophagy, potentially inhibiting aging progression and enhancing intracellular homeostasis against chronic oxidative stress (Kim et al., 2018).

Wirkmechanismus

Target of Action

Gomisin M2, also known as (+)-Gomisin M2 or UNII-1A09299J9W, is a lignan isolated from the fruits of Schisandra rubriflora . It has been found to exhibit anti-HIV activity , and it primarily targets the replication of H9 lymphocytes . It also interacts with mast cells, inhibiting their activation .

Mode of Action

This compound interacts with its targets by inhibiting the replication of H9 lymphocytes, which are a type of white blood cell that plays a crucial role in the immune system . It also inhibits the activation of mast cells, which are cells that play a key role in the immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways . It also suppresses the expression of signal transducer and activator of transcription 1 and nuclear factor-κB in activated keratinocytes . In addition, it inhibits the Lyn and Fyn pathways in mast cells .

Pharmacokinetics

It is known that this compound is orally administered , suggesting that it is absorbed through the gastrointestinal tract. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to suppress symptoms of psoriasis, as evidenced by reductions in skin thickness, psoriasis area severity index scores for psoriasis lesions, transepidermal water loss, and myeloperoxidase-associated cell infiltration . Furthermore, this compound reduces the pathologically increased levels of immunoglobulin G2a, myeloperoxidase, and tumor necrosis factor-α in the serum .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in alleviating psoriasis-like skin inflammation was demonstrated in a study where the compound was topically applied to the back skin of mice for 7 consecutive days . .

Safety and Hazards

Eigenschaften

IUPAC Name |

(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXWOMYBJCSQB-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82425-45-4 | |

| Record name | Gomisin M2, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN M2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

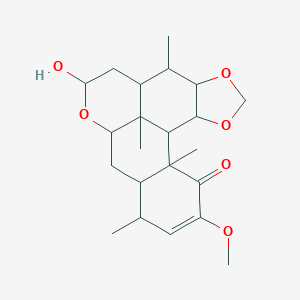

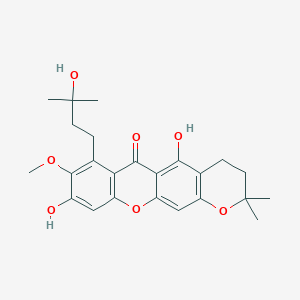

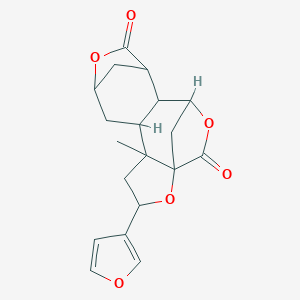

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)